Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate
Overview
Description
Molecular Structure Analysis
The IUPAC name of this compound is tert-butyl (3S,4S)-4-amino-3-hydroxy-1-piperidinecarboxylate . Its InChI code is 1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m0/s1 .Chemical Reactions Analysis
TBAHPC acts as an acid catalyst in a variety of reactions. It is believed to act by protonating the substrate, which then facilitates the reaction. This protonation of the substrate is believed to be the rate-limiting step in many of the reactions it is used in.Physical and Chemical Properties Analysis
The molecular weight of Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate is 216.28 g/mol . It is a solid at room temperature .Scientific Research Applications
Stereoselective Synthesis
Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate and its derivatives are pivotal in the stereoselective synthesis of various substituted piperidines, showcasing their utility in creating stereochemically complex molecules. This chemical serves as a building block for synthesizing cis and trans isomers of piperidine derivatives, highlighting its versatility in organic synthesis and the development of novel compounds with potential applications in medicinal chemistry and drug discovery (Boev et al., 2015).
Synthesis of β-Lactam-Derived α-Amino Acid Anhydrides
The compound plays a crucial role in the synthesis of α-amino acid N-carboxy anhydrides derived from tert-leucine amino acids, which are essential for peptide synthesis and pharmaceutical applications. This method demonstrates the compound's significance in the synthesis of biologically relevant molecules, further emphasizing its importance in research and development (Palomo et al., 1997).
Intermediate in Jak3 Inhibitor Synthesis
Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, closely related to the subject compound, is an important intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors. This application underscores the critical role of tert-butyl piperidine derivatives in developing new therapeutic agents, showcasing their potential in medicinal chemistry and drug design (Chen Xin-zhi, 2011).
Scaffold for Substituted Piperidines
The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate demonstrates the compound's utility as a new scaffold for preparing substituted piperidines. This process, which involves regioselective ring-opening and subsequent conversions, highlights the compound's versatility in creating diverse molecular architectures for pharmaceutical and chemical research (Harmsen et al., 2011).
Capillary Gas Chromatography Applications
The tert-butyldimethylsilyl derivatives, related to the chemical structure of interest, are used in capillary gas chromatography for quantitative determination of various metabolites. This application demonstrates the compound's utility in analytical chemistry, particularly in diagnosing and monitoring diseases through metabolite profiling (Muskiet et al., 1981).
Mechanism of Action
As mentioned earlier, TBAHPC is believed to act by protonating the substrate, which then facilitates the reaction. This protonation of the substrate is believed to be the rate-limiting step in many of the reactions it is used in.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREUZCYJWPQPJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619219 | |
Record name | tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203503-03-1 | |
Record name | tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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